2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy and hydroxyethyl substituents, as well as two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the ethoxy group and the hydroxyethyl group. The furan rings are then introduced through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan rings and benzamide core can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-2-oxoacetaldehyde
- 2-(furan-2-yl)ethanol
- 2,3-Di(furan-2-yl)quinoxaline
Uniqueness
2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to its combination of ethoxy, hydroxyethyl, and furan substituents on a benzamide core. This structural arrangement provides distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-2-24-16-7-4-3-6-15(16)18(21)20-13-19(22,14-9-11-23-12-14)17-8-5-10-25-17/h3-12,22H,2,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMAEKLENXHFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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